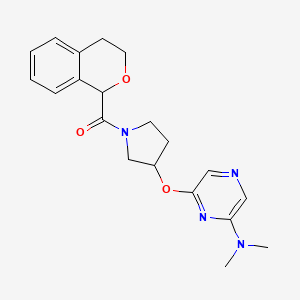
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.
- Pyrazine moiety : Known for various biological activities.
- Isochroman backbone : Provides structural diversity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O |
| Molecular Weight | 351.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the dimethylamino group is believed to enhance the compound's affinity for these targets, potentially leading to significant pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer properties : Compounds with pyrrolidine and pyrazine moieties have shown inhibitory effects on cancer cell lines.
- Neuroprotective effects : The dimethylamino group has been associated with neuroactivity, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Anticancer Activity
- A study evaluated a series of compounds structurally related to this compound for their ability to inhibit proliferation in various cancer cell lines. Results indicated that modifications at the isochroman position significantly influenced cytotoxicity.
-
Neuroprotective Effects
- Research on similar dimethylamino-substituted pyrazines revealed enhanced neuroprotective effects in models of oxidative stress. The mechanism was linked to modulation of neurotransmitter levels.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution patterns on the pyrrolidine ring can enhance selectivity towards specific receptors.
- The presence of the dimethylamino group correlates with increased solubility and bioavailability.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazine + Pyrrolidine | Anticancer |
| Compound B | Isochroman + Dimethylamino | Neuroprotective |
| Compound C | Benzofuran + Pyrazine | Antimicrobial |
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest favorable pharmacokinetic properties due to its structural characteristics, which may lead to enhanced oral bioavailability.
特性
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23(2)17-11-21-12-18(22-17)27-15-7-9-24(13-15)20(25)19-16-6-4-3-5-14(16)8-10-26-19/h3-6,11-12,15,19H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGBWFBQPVAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














